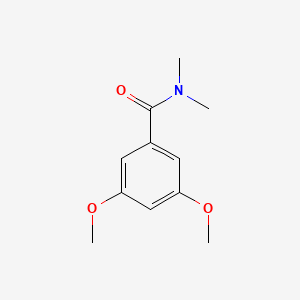![molecular formula C11H11ClF3NO B7540762 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide, also known as TFMPA, is a chemical compound that has gained significant interest in scientific research due to its unique properties.
Mecanismo De Acción
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide acts as a competitive antagonist of the GABAA receptor, binding to the receptor and preventing the binding of the neurotransmitter GABA. This results in a decrease in inhibitory neurotransmission, leading to an increase in neuronal excitability. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been found to be selective for certain subtypes of the GABAA receptor, such as those containing the α4 and δ subunits.
Biochemical and Physiological Effects
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and prefrontal cortex. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has also been found to enhance long-term potentiation, a process involved in learning and memory, in the hippocampus. In addition, 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been shown to have anxiogenic effects, inducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has several advantages for lab experiments. It is a potent and selective antagonist of the GABAA receptor, allowing for precise manipulation of inhibitory neurotransmission. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has also been extensively studied, with optimized synthesis methods and well-characterized biochemical and physiological effects. However, 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has some limitations, including its potential for off-target effects and its inability to distinguish between different subtypes of the GABAA receptor.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide. One area of interest is the role of 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide in neurological disorders, such as epilepsy and anxiety disorders. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has also been found to have potential therapeutic effects in certain conditions, such as neuropathic pain. Another area of research is the development of new compounds based on 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide, with improved selectivity and potency for specific subtypes of the GABAA receptor. Overall, 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide remains a promising tool for studying the role of inhibitory neurotransmission in the brain and has potential for future therapeutic applications.
Métodos De Síntesis
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide can be synthesized using various methods, including the reaction of N-methylacetamide with 4-(trifluoromethyl)benzyl chloride in the presence of sodium hydride. Another method involves the reaction of N-methylacetamide with 4-(trifluoromethyl)benzaldehyde in the presence of thionyl chloride. These methods have been extensively studied and optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been widely used in scientific research for its unique properties. It has been found to be a potent and selective antagonist of the GABAA receptor, which is involved in the regulation of neurotransmitter release in the brain. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has also been used as a tool for studying the role of GABAA receptors in synaptic transmission and plasticity.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c1-16(10(17)6-12)7-8-2-4-9(5-3-8)11(13,14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWBMWVYCSFTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)

![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540700.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)


![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)

![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)